Talmapimod

Content Navigation

Talmapimod (SCIO-469) solves a common research problem: off-target effects from non-selective p38 inhibitors confounding data. This potent, selective p38α/β inhibitor ensures that observed effects are due to target engagement.

- High selectivity vs. other kinases; p38α IC50 low nM.

- Potently blocks TNF-α, IL-1β, IL-6 release in cells.

- Oral bioavailability validated in preclinical models of arthritis and myeloma.

Reliable supply from SMolecule for reproducible results.

CAS Number

Product Name

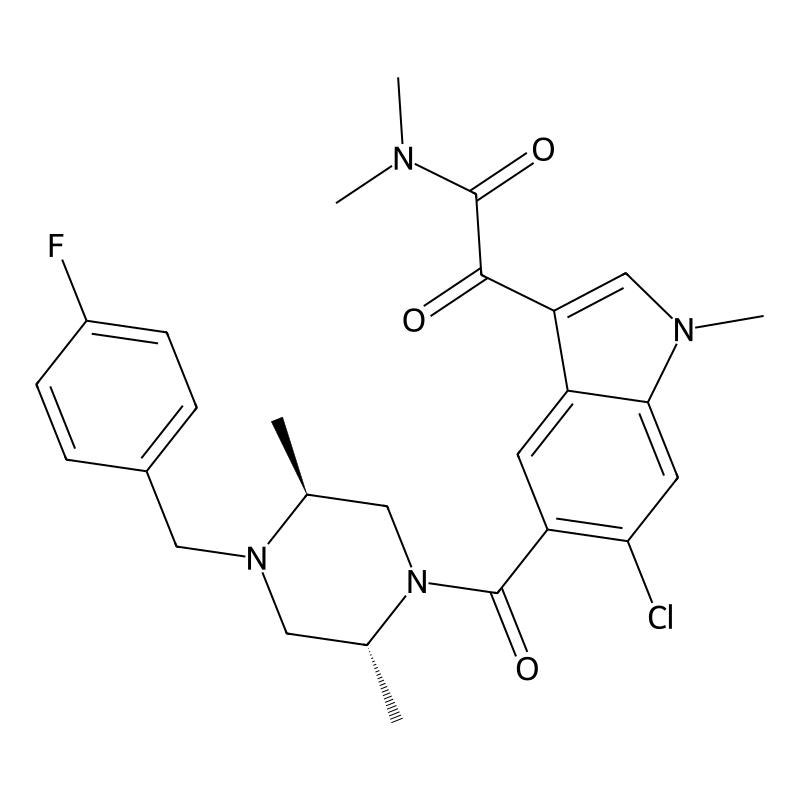

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Talmapimod (SCIO-469) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. It functions by blocking the p38 MAPK signaling pathway, a critical regulator of cellular responses to inflammatory cytokines and stress, thereby suppressing the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. This mechanism has positioned Talmapimod as a key tool compound for research in inflammatory diseases and oncology.

Research Fit

References

- [1] Hideshima T, et al. p38 MAPK inhibition enhances PS-341 (bortezomib)-induced cytotoxicity against multiple myeloma cells. Oncogene. 2004 Nov 18;23(54):8766-76.

- [2] Lee, J. C., & Young, P. R. (1996). Role of p38 MAP kinase in inflammation. Annual review of pharmacology and toxicology, 36, 59-79.

- [3] Medina, C., et al. (2023). Synthesis and Preclinical Positron Emission Tomography Imaging of the p38 MAPK Inhibitor [11C]Talmapimod: Effects of Drug Efflux and Sex Differences. ACS Chemical Neuroscience, 14(11), 2055–2067.

- [5] Talmapimod. IUPHAR/BPS Guide to PHARMACOLOGY.

- [6] Goldstein, D. M., et al. (2006). Discovery of the next generation of p38 MAP kinase inhibitors. Journal of medicinal chemistry, 49(5), 1562-1575.

- [7] Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews Drug discovery, 2(9), 717-726.

- [9] Li, Y., et al. Discovery of talmapimod analogues as polypharmacological anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. 2020;30(16):127329.

- [11] Vanderkerken K, et al. Inhibition of p38alpha mitogen-activated protein kinase prevents the development of osteolytic bone disease, reduces tumor burden, and increases survival in murine models of multiple myeloma. Cancer Res. 2007 May 15;67(10):4572-7.

Not all p38 MAPK inhibitors are functionally equivalent, and substitution can compromise experimental outcomes. First-generation inhibitors like SB203580 show significantly lower potency and target p38α and p38β2 with IC50 values of 50 nM and 500 nM, respectively, whereas Talmapimod is more potent against the primary p38α isoform. Furthermore, inhibitors differ in their isoform selectivity (p38α, β, γ, δ), off-target kinase profiles, and cell permeability. For example, Talmapimod demonstrates high selectivity against a broad panel of other kinases, a feature not shared by all compounds in this class, minimizing confounding off-target effects that can lead to misinterpretation of results. Procuring Talmapimod specifically ensures access to a well-defined potency and selectivity profile crucial for reproducible and accurately attributed findings in MAPK signaling studies.

Substitution Risk

References

- [1] Medina, C., et al. (2023). Synthesis and Preclinical Positron Emission Tomography Imaging of the p38 MAPK Inhibitor [11C]Talmapimod: Effects of Drug Efflux and Sex Differences. ACS Chemical Neuroscience, 14(11), 2055–2067.

- [15] Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors. Nature biotechnology, 29(11), 1039-1045.

High-Potency Inhibition of p38α MAPK

In direct biochemical assays, Talmapimod demonstrates potent, single-digit nanomolar inhibition of the primary inflammatory isoform, p38α. Its inhibitory concentration (IC50) of 9 nM for p38α is approximately 5.5-fold more potent than the widely used first-generation benchmark inhibitor, SB203580 (IC50 = 50 nM). This allows for the use of lower compound concentrations in vitro, reducing the potential for off-target effects and increasing the precision of the experiment.

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | 9 nM (for p38α) |

| Comparator Or Baseline | SB203580: 50 nM (for p38α) |

| Quantified Difference | ~5.5x more potent than SB203580 |

| Conditions | Cell-free recombinant human p38α kinase assay. |

Higher potency allows for lower effective concentrations, reducing material costs and minimizing the risk of off-target activities for more reliable data.

High Kinase Selectivity Profile

Talmapimod exhibits a highly selective inhibition profile. In a panel of 20 other kinases, it was found to be over 2,000-fold selective for p38α. A separate study profiling 321 other intracellular kinases confirmed over 2000-fold selectivity for p38α/β. This high degree of selectivity is a critical differentiator from broader-spectrum or less-characterized inhibitors, ensuring that observed biological effects can be confidently attributed to the inhibition of the p38 pathway rather than confounding off-target activities.

| Evidence Dimension | Kinase Selectivity Fold-Change |

| Target Compound Data | >2,000-fold selective for p38α/β |

| Comparator Or Baseline | Panel of 20 other kinases and a panel of 321 other kinases |

| Quantified Difference | High selectivity margin |

| Conditions | In vitro kinase panel screening assays. |

High selectivity minimizes confounding data from off-target effects, leading to more reliable, publishable, and reproducible results.

Oral Bioavailability for In Vivo Studies

Talmapimod was specifically developed as an orally active compound for in vivo applications. In preclinical studies, oral administration of Talmapimod at doses of 10-90 mg/kg twice daily was shown to dose-dependently reduce tumor growth in a murine multiple myeloma model. This established oral activity contrasts with many research-grade inhibitors that may have poor or uncharacterized pharmacokinetic properties, making Talmapimod a more reliable choice for researchers planning to transition from in vitro to in vivo experiments without needing to switch compounds or perform extensive formulation work.

| Evidence Dimension | In Vivo Efficacy via Oral Route |

| Target Compound Data | Dose-dependent tumor growth reduction at 10-90 mg/kg (p.o.) |

| Comparator Or Baseline | Generic research inhibitors with unproven oral bioavailability |

| Quantified Difference | Confirmed oral activity in a disease model |

| Conditions | RPMI-8226 multiple myeloma model in triple immune-deficient BNX mice. |

Proven oral bioavailability saves significant time and resources in preclinical studies by ensuring effective systemic exposure without complex formulation or alternative administration routes.

Selective p38α/β Blockade in Cellular Assays

For studies investigating the specific role of p38α/β in cellular processes like cytokine release, apoptosis, or cell cycle progression, Talmapimod's high selectivity is a key advantage. Its ability to potently inhibit the target with minimal off-target kinase activity ensures that observed phenotypic changes are directly attributable to p38 MAPK inhibition.

Inhibition of Inflammatory Cytokine Production

Talmapimod is an effective choice for experiments measuring the inhibition of pro-inflammatory cytokines. It has been shown to potently suppress the production of TNF-α, IL-1β, and IL-6 in cellular models, often at low nanomolar concentrations that leverage its high potency against p38α.

Preclinical In Vivo Disease Models

Given its demonstrated oral activity and in vivo efficacy in models of arthritis and multiple myeloma, Talmapimod is a suitable tool compound for animal studies. Researchers can use this compound to investigate the therapeutic potential of p38 MAPK inhibition in various disease models with confidence in its systemic exposure via oral gavage.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

P38alpha (MAPK14) [HSA:1432] [KO:K04441]

Other CAS

Wikipedia

2: Medicherla S, Fitzgerald MF, Spicer D, Woodman P, Ma JY, Kapoun AM, Chakravarty S, Dugar S, Protter AA, Higgins LS. p38alpha-selective mitogen-activated protein kinase inhibitor SD-282 reduces inflammation in a subchronic model of tobacco smoke-induced airway inflammation. J Pharmacol Exp Ther. 2008 Mar;324(3):921-9. Epub 2007 Dec 4. PubMed PMID: 18056868.

3: Sweitzer SM, Medicherla S, Almirez R, Dugar S, Chakravarty S, Shumilla JA, Yeomans DC, Protter AA. Antinociceptive action of a p38alpha MAPK inhibitor, SD-282, in a diabetic neuropathy model. Pain. 2004 Jun;109(3):409-19. PubMed PMID: 15157702.

Explore Compound Types

O4Si-4